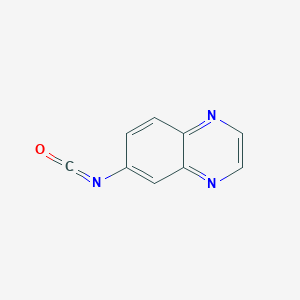
6-Isocyanatoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isocyanatoquinoxaline is a derivative of quinoxaline, a fused heterocyclic compound consisting of a benzene ring fused to a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoquinoxaline typically involves the reaction of quinoxaline derivatives with isocyanates. One common method is the reaction of 6-aminoquinoxaline with phosgene to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of alternative reaction media, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 6-Isocyanatoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic compounds.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form quinoxaline N-oxides and reduction to form quinoxaline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. These reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a base.
Addition Reactions: Dienes and other unsaturated compounds are used as reactants, often under thermal or catalytic conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Urea and Carbamate Derivatives: Formed from substitution reactions with amines and alcohols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Quinoxaline N-oxides and Derivatives: Formed from oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
6-Isocyanatoquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and polymers.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral properties.
Industry: It is used in the production of dyes, fluorescent materials, and organic semiconductors
Mecanismo De Acción
The mechanism of action of 6-Isocyanatoquinoxaline involves its interaction with nucleophilic sites on biological macromolecules. It can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with DNA and RNA, affecting their structure and function. These interactions can disrupt cellular processes and lead to various biological effects .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, known for its broad spectrum of biological activities.
6-Aminoquinoxaline: A precursor in the synthesis of 6-Isocyanatoquinoxaline.
Quinoxaline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules .
Propiedades
Fórmula molecular |
C9H5N3O |
|---|---|
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
6-isocyanatoquinoxaline |
InChI |
InChI=1S/C9H5N3O/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H |
Clave InChI |
ZJMASMIWOLDCKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(3R)-1-benzylazepan-3-yl]carbamate](/img/structure/B13029976.png)
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
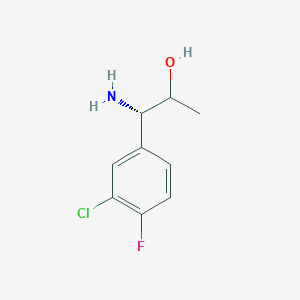

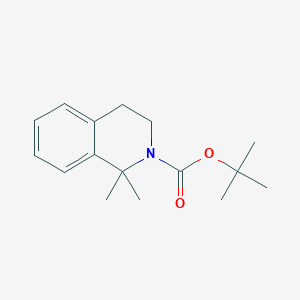
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
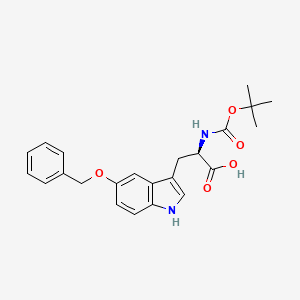

![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13030022.png)
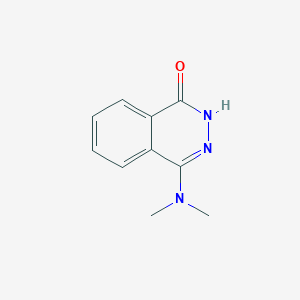
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
![Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
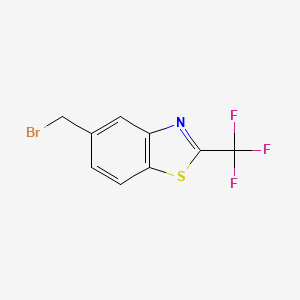
![5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13030048.png)
